Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate
Description
Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a highly substituted cyclopropane ring. Its structure includes a formyl group (-CHO) at position 1, a methoxycarbonyl (-COOCH₃) group also at position 1, and four methyl groups at positions 2,2,3,2.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8(2)9(3,4)10(8,6-11)7(12)13-5/h6H,1-5H3 |
InChI Key |
DYHYOSYNVXCXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C=O)C(=O)OC)(C)C)C |
Origin of Product |
United States |
Biological Activity
Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings and case studies.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- CAS Number : 2092460-09-6
- Solubility : Soluble in organic solvents such as ethanol and methanol but less soluble in water.
Biological Activity Overview
This compound has been studied for its potential effects on various biological systems. Its structural similarity to other biologically active compounds suggests that it may exhibit significant pharmacological properties.
Anticancer Activity
Several studies have indicated that compounds with cyclopropane structures can inhibit tumor growth. This compound is hypothesized to possess similar properties due to its ability to interfere with cellular mechanisms involved in cancer progression.
A notable study demonstrated that derivatives of cyclopropane carboxylic acids showed cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Neuroprotective Effects
Research into the neuroprotective properties of related compounds has indicated potential benefits for central nervous system (CNS) disorders. This compound may serve as a precursor for synthesizing CNS-active agents. Its structural analogs have shown promise in treating epilepsy and other neurological conditions by modulating neurotransmitter release and enhancing neuronal survival .
Case Study 1: Antitumor Activity
In a study examining the effects of various cyclopropane derivatives on tumor cells, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The study highlighted the importance of further exploring its mechanism of action and optimizing its structure for enhanced efficacy .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of cyclic compounds similar to this compound. In vitro experiments demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .
Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The presence of electron-withdrawing groups (e.g., formyl, cyano) or bulky substituents (e.g., tetramethyl groups) significantly impacts cyclopropane derivatives. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Cyclopropane Derivatives
Key Observations:
- Steric Hindrance : Tetramethyl groups in the target compound and Fenpropathrin reduce ring strain and enhance thermal stability compared to less-substituted analogs .
- Environmental Fate : Fluorinated or chlorinated substituents (e.g., in ’s compound) improve resistance to hydrolysis and photodegradation, whereas formyl groups may increase susceptibility to oxidation .
Environmental and Toxicological Profiles
- Target Compound: Limited data, but tetramethyl groups may reduce bioavailability compared to smaller substituents. The formyl group could lead to transformation products like hydrazines or ureas under oxidative conditions .
- Fenpropathrin : Exhibits moderate toxicity to aquatic organisms (LC₅₀ = 0.5–2.0 µg/L for fish) but degrades faster in alkaline conditions due to ester hydrolysis .
- 1,2,3-Trichloropropane : Highly persistent in soil (half-life >100 days) due to chlorine substituents, contrasting with formyl-containing compounds, which are more reactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
